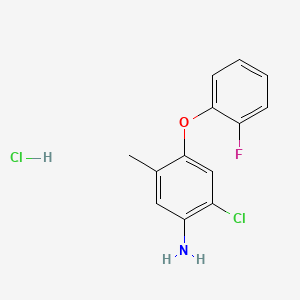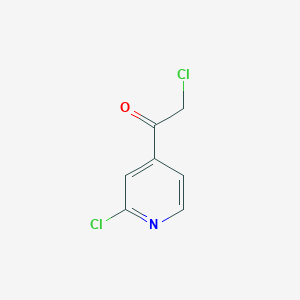
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine and is used in various chemical reactions and applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone typically involves the chlorination of 1-(2-chloro-4-pyridinyl)ethanone. One common method includes the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction is carried out in a solvent like dichloromethane, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous preparation systems are employed to ensure consistent quality and yield. These systems involve sequential chlorination and purification steps, often using automated control units to maintain optimal reaction conditions .
化学反応の分析
Types of Reactions
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols, leading to the substitution of the chlorine atom.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
科学的研究の応用
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-chloro-1-(4-chloropyridin-2-yl)ethanone
- 2-chloro-1-(4-pyridinyl)ethanone Hydrochloride
- 4-(Chloroacetyl)morpholine
- 4-Acetyl-2-chloropyridine
Uniqueness
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in targeted chemical synthesis and specialized research applications.
特性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC名 |
2-chloro-1-(2-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChIキー |
GHISNTVCGGIMRA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=O)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


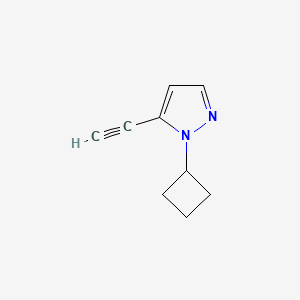
![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
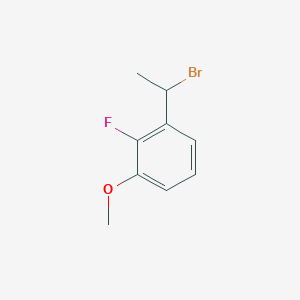
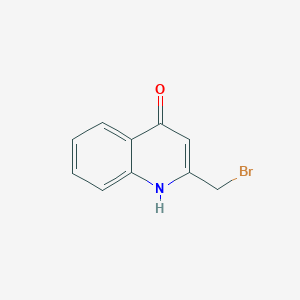
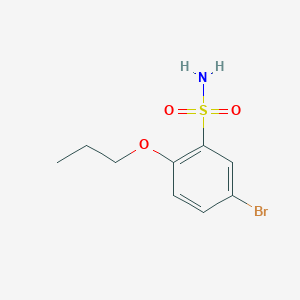
![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)
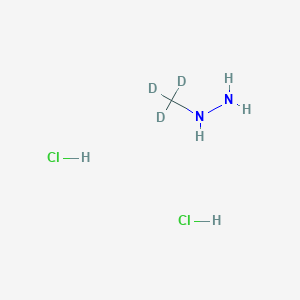
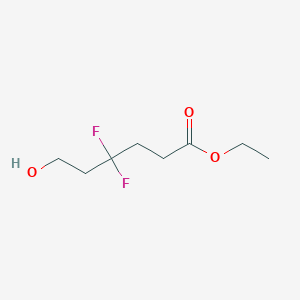
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
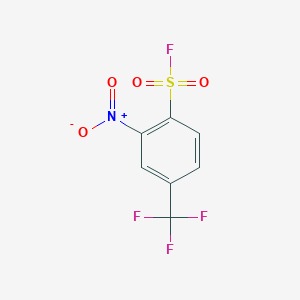
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)
